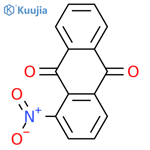

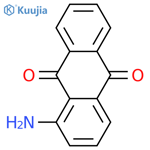

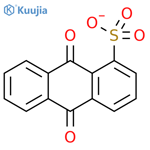

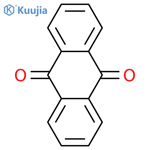

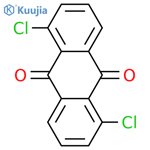

Reaction of 1-chloro- and 1-nitroanthraquinones with 3-(alkylamino)- and 3-(dialkylamino)propionitriles

,

Zhurnal Organicheskoi Khimii,

1986,

22(5),

1046-9